

An In-depth Technical Guide to Cycloundecane (C₁₁H₂₂)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Cycloundecane

Cat. No.: B11939692

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cycloundecane (C₁₁H₂₂) is a saturated monocyclic hydrocarbon belonging to the class of medium-ring cycloalkanes.^[1] These compounds, typically containing 8 to 11 carbon atoms in the ring, exhibit unique conformational and reactivity characteristics due to a balance of angle strain, torsional strain, and transannular interactions. This guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and conformational analysis of **cycloundecane**, tailored for professionals in research and drug development.

Physicochemical Properties

Cycloundecane is a nonpolar, flammable organic compound.^[2] Its physical and chemical properties are summarized in the table below.

Property	Value	Reference
Molecular Formula	$C_{11}H_{22}$	[2]
Molecular Weight	154.30 g/mol	[2]
CAS Number	294-41-7	
Appearance	Colorless liquid	
Boiling Point	221-222 °C (at 760 mmHg)	
Melting Point	-7.2 °C	
Density	0.854 g/cm ³ (at 20 °C)	
Solubility		
Water	Insoluble	
Nonpolar organic solvents (e.g., hexane, toluene)	Soluble	
Polar aprotic solvents (e.g., chloroform)	Soluble	
Polar protic solvents (e.g., ethanol)	Sparingly soluble	
Vapor Pressure	0.04 mmHg (at 25 °C)	

Spectroscopic Data

The following table summarizes the expected spectroscopic characteristics of **cycloundecane**.

Technique	Data
¹ H NMR (Proton NMR)	A broad singlet around δ 1.4-1.5 ppm at room temperature due to rapid conformational averaging. At low temperatures, the signal would resolve into a complex multiplet.
¹³ C NMR (Carbon-13 NMR)	A single peak around δ 26-28 ppm at room temperature. At low temperatures, multiple peaks would be observed corresponding to the different carbon environments in the frozen conformers.
IR (Infrared) Spectroscopy	C-H stretching vibrations around 2850-2950 cm^{-1} and C-H bending vibrations around 1450-1470 cm^{-1} .
Mass Spectrometry (MS)	Molecular ion (M^+) peak at $m/z = 154$. Fragmentation pattern characterized by the loss of alkyl fragments.

Synthesis of Cycloundecane

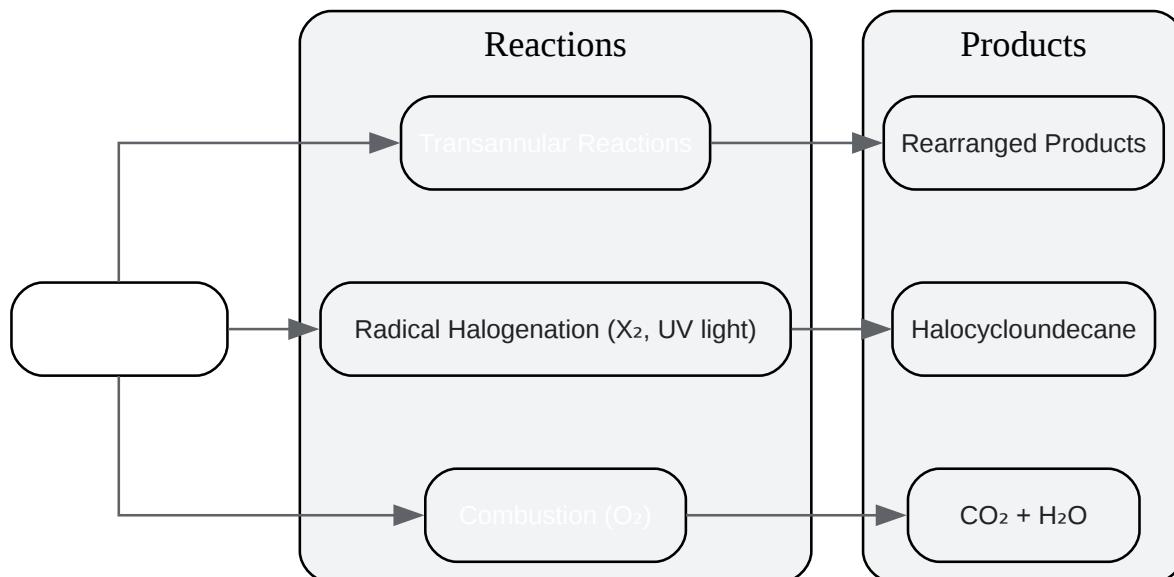
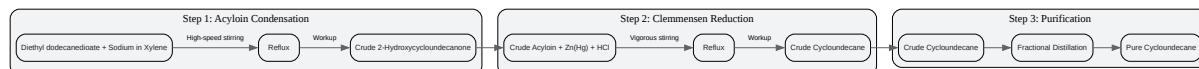
While various methods exist for the synthesis of cycloalkanes, a common approach for medium-sized rings involves ring-expansion reactions or intramolecular cyclization of long-chain precursors. Below is a plausible experimental protocol for the synthesis of **cycloundecane**, adapted from established methods for similar ring systems.

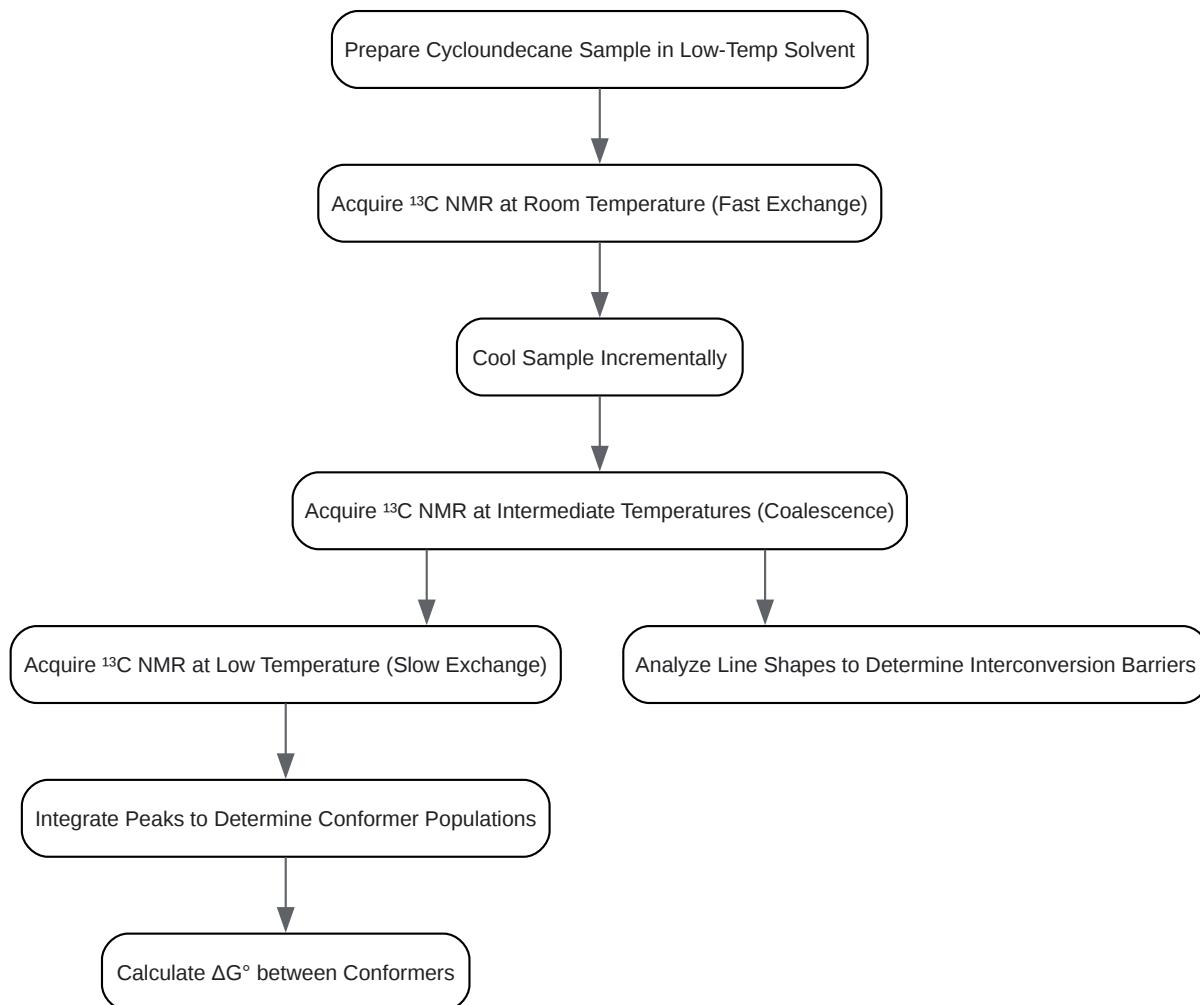
Experimental Protocol: Synthesis of Cycloundecane via Acyloin Condensation

This method involves the intramolecular cyclization of a long-chain diester.

Materials:

- Diethyl dodecanedioate
- Sodium metal



- Anhydrous xylene
- Anhydrous methanol
- Hydrochloric acid
- Zinc amalgam
- Toluene


Procedure:

- Acyloin Condensation:
 - In a three-necked flask equipped with a high-speed stirrer, a reflux condenser, and a dropping funnel, place finely dispersed sodium metal in anhydrous xylene.
 - Heat the mixture to reflux with vigorous stirring.
 - Add a solution of diethyl dodecanedioate in anhydrous xylene dropwise over several hours.
 - After the addition is complete, continue refluxing with stirring for an additional hour.
 - Cool the reaction mixture and cautiously add anhydrous methanol to decompose any unreacted sodium.
 - Add water and separate the organic layer. Wash the organic layer with dilute hydrochloric acid and then with water.
 - Dry the organic layer over anhydrous magnesium sulfate and remove the solvent under reduced pressure to yield the crude acyloin (2-hydroxycycloundecanone).
- Clemmensen Reduction:
 - Prepare zinc amalgam by adding zinc dust to a solution of mercuric chloride in concentrated hydrochloric acid.

- To a flask containing the amalgamated zinc, add water, concentrated hydrochloric acid, and toluene.
- Add the crude acyloin to the flask.
- Heat the mixture to reflux with vigorous stirring for 24 hours, with periodic additions of concentrated hydrochloric acid.
- After cooling, separate the organic layer, wash it with water, sodium bicarbonate solution, and again with water.
- Dry the organic layer over anhydrous magnesium sulfate.

- Purification:
 - Remove the toluene by distillation.
 - Purify the resulting crude **cycloundecane** by fractional distillation under reduced pressure.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Cycloundecane - Wikipedia [en.wikipedia.org]
- 2. quora.com [quora.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to Cycloundecane (C₁₁H₂₂)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b11939692#cycloundecane-chemical-formula-c11h22]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com